3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. The initial step often includes the formation of the benzodioxole moiety, which can be synthesized from catechol with disubstituted halomethanes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Mechanism of Action
The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine and quinazolinone moieties may also contribute to the compound’s overall biological activity by interacting with different pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the piperazine and quinazolinone moieties.
Eutylone: A synthetic cathinone with a benzodioxole moiety, used as a stimulant.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.
Uniqueness
What sets 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24N4O4S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H24N4O4S/c32-25(30-13-11-29(12-14-30)16-18-5-10-23-24(15-18)35-17-34-23)19-6-8-20(9-7-19)31-26(33)21-3-1-2-4-22(21)28-27(31)36/h1-10,15H,11-14,16-17H2,(H,28,36) |
InChI Key |
IISFYGQAXLDGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6NC5=S |
Origin of Product |
United States |
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